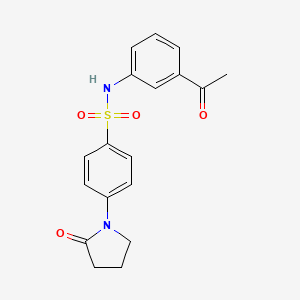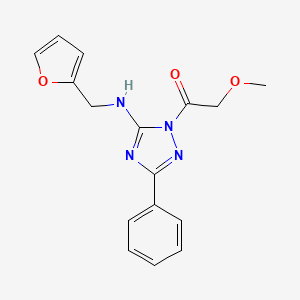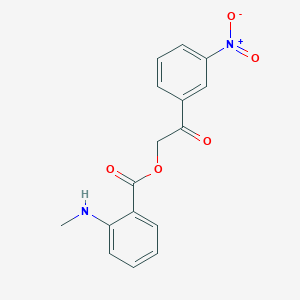![molecular formula C20H23NO2 B5726635 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as TMAQ, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. TMAQ is a tetrahydroquinoline derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which may improve cognitive function. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have anti-cancer properties, which may make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under a variety of conditions, which makes it a useful tool for studying its mechanism of action and physiological effects. However, there are also limitations to the use of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies. Additionally, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline-based therapies for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Additionally, more research is needed to investigate the anti-inflammatory and anti-cancer properties of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of these diseases.
Métodos De Síntesis
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a variety of methods, including the reaction of 2,3,5-trimethylphenol with acetic anhydride and ammonium acetate, as well as through the reaction of 1,2,3,4-tetrahydroquinoline with 2,3,5-trimethylphenoxyacetic acid. These methods have been optimized to yield high purity 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential therapeutic applications in a variety of scientific research studies. One such application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-11-15(2)16(3)19(12-14)23-13-20(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRWXQKLFWXCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,3,5-trimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)





![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)
